molecular formula C20H15Cl2NO B2912943 4-benzyl-N-(3,5-dichlorophenyl)benzamide CAS No. 392248-41-8

4-benzyl-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B2912943
CAS No.: 392248-41-8
M. Wt: 356.25
InChI Key: MLDSOPVMQSFGNO-UHFFFAOYSA-N
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Description

“4-benzyl-N-(3,5-dichlorophenyl)benzamide” is a chemical compound . It is a derivative of benzamide, which is a compound consisting of a benzene ring substituted with an amide functional group . The compound has been studied for its potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . This reaction is performed in N,N’-dimethylformamide solution at 60 °C .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzene ring substituted with an amide functional group . The compound also contains dichlorophenyl and benzyl groups attached to the nitrogen atom of the amide group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    A study explored the synthesis of acylthioureas, a class of compounds related to 4-benzyl-N-(3,5-dichlorophenyl)benzamide, and their potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Exploring Transformation Pathways

    Research on 4-hydroxyl benzophenone, a compound related to this compound, investigated its transformation pathways in chlorination disinfection processes, highlighting its ecological and health implications (Liu, Wei, Liu, & Du, 2016).

  • UV-Induced Graft Polymerization

    A study involving benzophenone, a related compound, examined its use in UV-induced graft polymerization on cotton fabrics for creating antibacterial materials (Hong, Liu, & Sun, 2009).

Environmental Impact and Safety

  • Environmental Toxicity Studies

    Investigations on benzophenone compounds, closely related to this compound, have assessed their occurrence in the environment and potential estrogenic activity, underlining the need for environmental safety considerations (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

  • Assessment of Transformation Products

    Another study highlighted the significant increase in acute toxicity after the chlorination disinfection of 4-hydroxyl benzophenone, emphasizing the importance of assessing transformation products for ecological risks (Liu, Wei, Liu, & Du, 2016).

Potential Medical Applications

Advanced Material Applications

  • Polymerization for Advanced Materials

    Research involving the synthesis of polyamides and poly(amide-imide)s derived from related compounds offers insights into the development of advanced materials with specific properties, like thermal stability and solubility in polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).

  • Photocatalysis Research

    The photocatalytic oxidation of related compounds, such as 2,4-dichlorophenol by CdS, provides valuable information for environmental applications, like water treatment and pollution control (Tang & Huang, 1995).

Properties

IUPAC Name

4-benzyl-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO/c21-17-11-18(22)13-19(12-17)23-20(24)16-8-6-15(7-9-16)10-14-4-2-1-3-5-14/h1-9,11-13H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDSOPVMQSFGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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